N-(2-Azido-4-chlorophenyl)benzamide
Description
N-(2-Azido-4-chlorophenyl)benzamide is a benzamide derivative characterized by a benzamide core substituted with a 2-azido and 4-chloro group on the phenyl ring. Benzamide derivatives are widely studied for their biological activities, including histone acetyltransferase (HAT) modulation, antimicrobial, and anticancer properties . Its chlorophenyl substituent is a common pharmacophore in bioactive molecules, enhancing lipophilicity and target binding .
Properties
CAS No. |
90300-23-5 |
|---|---|
Molecular Formula |
C13H9ClN4O |
Molecular Weight |
272.69 g/mol |
IUPAC Name |
N-(2-azido-4-chlorophenyl)benzamide |
InChI |
InChI=1S/C13H9ClN4O/c14-10-6-7-11(12(8-10)17-18-15)16-13(19)9-4-2-1-3-5-9/h1-8H,(H,16,19) |
InChI Key |
VQJGYSLXSTUSPS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)Cl)N=[N+]=[N-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Azido-4-chlorophenyl)benzamide typically involves the reaction of 2-azido-4-chloroaniline with benzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
2-Azido-4-chloroaniline+Benzoyl chloride→this compound
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
N-(2-Azido-4-chlorophenyl)benzamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The azide group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Reduction: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation: The compound can undergo oxidation reactions, particularly at the benzamide moiety.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide (NaN3) in the presence of a suitable solvent.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzamides.
Reduction: Formation of N-(2-Amino-4-chlorophenyl)benzamide.
Oxidation: Formation of oxidized benzamide derivatives.
Scientific Research Applications
N-(2-Azido-4-chlorophenyl)benzamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Investigated for its potential as a bioorthogonal reagent in labeling and imaging studies.
Medicine: Explored for its potential as a pharmacophore in drug design and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-Azido-4-chlorophenyl)benzamide involves its interaction with specific molecular targets. The azide group can undergo click chemistry reactions, forming stable triazole linkages with alkynes. This property is exploited in bioorthogonal chemistry for labeling and imaging applications. The benzamide moiety can interact with various biological targets, potentially modulating their activity.
Comparison with Similar Compounds
The following analysis compares N-(2-Azido-4-chlorophenyl)benzamide with structurally or functionally related benzamide derivatives, emphasizing substituent effects on activity and properties.
Structural and Functional Analogues
Table 1: Key Structural and Functional Comparisons
Substituent Effects on Bioactivity
- Chlorophenyl Groups: The 4-chloro substituent in this compound is shared with CTPB and CTB, which are HAT activators .
- Azide vs. Ethoxy/Azetidinone: Unlike CTPB/CTB (ethoxy) or Compound 4 (azetidinone), the azide group in the target compound may confer distinct reactivity, such as photolability or participation in bioorthogonal reactions.
- Aminomethyl vs. Azido: The aminomethyl group in 4-(aminomethyl)-N-(2-chlorophenyl)benzamide could enhance solubility via hydrogen bonding, whereas the azido group in the target compound likely increases hydrophobicity.
Physicochemical Properties
- Stability: Azides are prone to thermal or photolytic decomposition, whereas ethoxy or aminomethyl groups in analogs (CTPB, ) may enhance stability.
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